Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-
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Overview
Description
Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]- is a complex organic compound that features a benzamide core substituted with a 4-chloro group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can help in optimizing reaction parameters and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Imidazole derivatives: Compounds featuring the imidazole ring with various functional groups.
Trifluoromethyl-substituted compounds: Molecules with the trifluoromethyl group, known for their enhanced stability and lipophilicity.
Uniqueness
Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]- is unique due to the combination of its structural features. The presence of the trifluoromethyl group, imidazole ring, and chloro substituent imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
380389-65-1 |
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Molecular Formula |
C17H11ClF3N3O |
Molecular Weight |
365.7 g/mol |
IUPAC Name |
4-chloro-N-[2-imidazol-1-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H11ClF3N3O/c18-13-4-1-11(2-5-13)16(25)23-14-9-12(17(19,20)21)3-6-15(14)24-8-7-22-10-24/h1-10H,(H,23,25) |
InChI Key |
BYCGKGDCMTVUJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CN=C3)Cl |
Origin of Product |
United States |
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